S-tert-Butyl chlorothioformate

Vue d'ensemble

Description

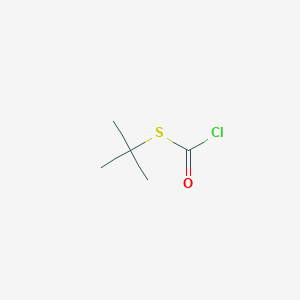

S-tert-Butyl chlorothioformate is a synthetic compound with the molecular formula C₅H₉ClOS and a molecular weight of 152.64 g/mol . It is not found naturally and serves as a valuable reagent for introducing a thioester moiety (R-C(=O)-S-R’) into biomolecules. The structure consists of a carbonyl group (C=O) connected to a sulfur atom (S), with a tert-butyl group ((CH₃)₃C-) attached to the sulfur and a chlorine atom (Cl) bonded to the carbonyl carbon.

Méthodes De Préparation

There are various reported methods for synthesizing S-tert-Butyl chlorothioformate. A common approach involves reacting tert-butanol with thiophosgene (Cl₂C=S) in the presence of a base. The reaction can be represented as follows:

(CH3)3COH+Cl2C=S+Base→(CH3)3C−S−C(=O)Cl+HX

This method provides a controlled reactivity, allowing for selective modification of biomolecules.

Analyse Des Réactions Chimiques

S-tert-Butyl chlorothioformate undergoes various types of reactions, including:

- Acylation: It reacts with nucleophiles like amines, alcohols, and phenols to form substituted amides, esters, and thioesters, respectively. For example:

R−NH2+(CH3)3C−S−C(=O)Cl→R−NHC(=O)−S−(CH3)3C+HCl

Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form tert-butyl thiol (tBuSH) and hydrochloric acid (HCl):(CH3)3C−S−C(=O)Cl+H2O→(CH3)3CSH+HCl+CO2

Applications De Recherche Scientifique

Chemical Properties and Stability

S-tert-Butyl chlorothioformate is characterized by its increased stability compared to its parent compound, tert-butyl chloroformate. This stability allows for more controlled reactions, making it a valuable reagent in organic synthesis. Notably, it has been shown to undergo solvolysis reactions that can be analyzed using linear free energy relationships (LFERs) such as the Grunwald-Winstein equation, which helps in understanding its reactivity in different solvents .

Synthetic Applications

2.1. Synthesis of Derivatives

This compound serves as a building block in the synthesis of various chemical compounds. It has been utilized in the derivatization of biologically active molecules, such as 5-fluorouracil, leading to promising antitumor agents. The compound acts as a thiol protecting group in peptide synthesis, enhancing the stability of reactive thiol groups during chemical transformations .

2.2. Kinetic Studies

Kinetic investigations into the solvolysis of this compound reveal insights into its reaction mechanisms. Studies have shown that the compound exhibits unique kinetic properties that differ from those of other chloroformates, indicating a shift from addition-elimination mechanisms to ionization pathways under certain conditions . This behavior is crucial for chemists looking to optimize reaction conditions for specific applications.

Biological Applications

3.1. Herbicides and Pesticides

This compound has been identified as a precursor for the development of herbicides and pesticides. Its ability to modify biological pathways makes it an essential component in creating effective agricultural chemicals that can control pest populations while minimizing environmental impact .

3.2. Antifungal Agents

Research indicates that derivatives synthesized from this compound exhibit antifungal properties, providing a basis for developing new antifungal treatments. These compounds are being investigated for their efficacy against resistant strains of fungi, highlighting the compound's potential in pharmaceutical applications .

Case Studies and Research Findings

Mécanisme D'action

S-tert-Butyl chlorothioformate does not have a direct mechanism of action in biological systems. Its primary application lies in its reaction with biomolecules containing nucleophilic groups (such as amines, alcohols, or thiols). This reaction leads to the formation of a new thioester bond between the biomolecule and the tert-butyl group, effectively introducing the thioester moiety.

Comparaison Avec Des Composés Similaires

S-tert-Butyl chlorothioformate is unique due to its steric hindrance provided by the tert-butyl group, making the sulfur atom less reactive towards nucleophiles compared to unhindered thioesters. This controlled reactivity allows for selective modification of biomolecules. Similar compounds include:

These compounds share similar functional groups but differ in their reactivity and applications.

Activité Biologique

S-tert-Butyl chlorothioformate (CAS Number: 13889-95-7) is an organosulfur compound with the formula (CH₃)₃CSCOCl. It is primarily utilized in organic synthesis, particularly as a reagent for the introduction of the thioformyl group into various organic substrates. This article explores its biological activity, including its potential applications in pharmacology and toxicology.

This compound is characterized by a tert-butyl group, which imparts steric hindrance and influences its reactivity. The chlorothioformate moiety allows for nucleophilic attack, making it a valuable intermediate in synthetic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing a dose-dependent inhibition of growth. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Similar compounds with thioformate groups have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for developing potential therapeutic agents aimed at mitigating oxidative damage in cells .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it can induce apoptosis in certain types of cancer cells, suggesting its potential as an anticancer agent. The compound's cytotoxicity was evaluated using standard assays, revealing a concentration-dependent effect on cell viability .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations as low as 50 µg/mL, the compound significantly inhibited bacterial growth, with minimum inhibitory concentrations (MICs) determined to be 25 µg/mL for both strains .

Cytotoxicity Evaluation

Another study focused on the cytotoxic effects of this compound on human lung cancer cells (A549). The compound was tested across various concentrations, revealing an IC₅₀ value of approximately 30 µM after 48 hours of exposure. Flow cytometry analysis indicated that treated cells exhibited increased levels of apoptosis markers, supporting its potential role as an anticancer agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 25 | 15 |

| Escherichia coli | 25 | 14 |

| Pseudomonas aeruginosa | 50 | 12 |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Apoptosis Rate (%) |

|---|---|---|

| A549 (Lung cancer) | 30 | 70 |

| HeLa (Cervical cancer) | 45 | 65 |

Propriétés

IUPAC Name |

S-tert-butyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClOS/c1-5(2,3)8-4(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVLGABUISIOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499494 | |

| Record name | S-tert-Butyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13889-95-7 | |

| Record name | tert-Butyl chlorothioformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-tert-Butyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-tert-Butyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.